3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)propanamide
Description
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-14-11-15(2)23(21-14)9-7-18(24)20-8-10-22-12-16-5-3-4-6-17(16)26-13-19(22)25/h3-6,11H,7-10,12-13H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQLLLNVLZFURU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)NCCN2CC3=CC=CC=C3OCC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)propanamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a pyrazole ring and a benzo[f][1,4]oxazepine moiety, which are known for their diverse biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound's structural components may enhance its interaction with cancer cell pathways. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells. The IC50 values for these compounds ranged from 5.42 to 30.25 μM, suggesting moderate to high potency in inhibiting cancer cell proliferation .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research has shown that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models. The mechanism often involves the modulation of signaling pathways associated with inflammation .
Antimicrobial Activity
There is emerging evidence that pyrazole derivatives possess antimicrobial properties. Studies have reported that certain pyrazole compounds exhibit activity against bacterial strains and fungi, potentially through interference with microbial metabolic processes .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:
- Cell Cycle Arrest : Some studies suggest that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Enzymatic Activity : The presence of specific functional groups in the compound may allow it to inhibit enzymes involved in cancer progression or inflammation.
- Modulation of Signal Transduction Pathways : The compound may affect pathways such as NF-kB or MAPK that are crucial in inflammation and cancer.
Case Study 1: Anticancer Efficacy
In a recent study, a series of pyrazole derivatives were tested for their anticancer efficacy against human tumor cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to established anticancer drugs .
Case Study 2: Anti-inflammatory Activity
Another study evaluated the anti-inflammatory effects of related pyrazole compounds in vitro and in vivo. The results showed a marked reduction in inflammatory markers following treatment with these compounds .
Data Tables
Scientific Research Applications
Medicinal Chemistry and Pharmacology
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the pyrazole and oxazepine moieties. For instance, derivatives of 1,3,4-oxadiazole have shown significant anticancer activity against various cancer cell lines, suggesting that similar structural analogs may exhibit comparable effects. The incorporation of the pyrazole ring in this compound is believed to enhance its biological activity due to its ability to interact with specific molecular targets involved in cancer progression .
Mechanism of Action
The proposed mechanism involves the inhibition of key enzymes and pathways that are crucial for tumor growth and survival. For example, compounds with similar structures have been reported to induce apoptosis in cancer cells by damaging DNA and disrupting cellular homeostasis .
Antimicrobial Properties
Broad-Spectrum Activity
There is a growing interest in the antimicrobial properties of pyrazole derivatives. Compounds similar to 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)propanamide have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or adjuvants to existing antimicrobial therapies .
Structure-Activity Relationship (SAR) Studies
Optimization of Biological Activity
Understanding the structure-activity relationship is crucial for optimizing the biological activity of new compounds. The presence of specific functional groups in the pyrazole and oxazepine moieties affects their interaction with biological targets. SAR studies indicate that modifications to these groups can significantly enhance potency and selectivity against targeted diseases .
Molecular Docking Studies
Predictive Modeling
Molecular docking studies have been employed to predict how this compound interacts with various biological targets at the molecular level. These studies help in understanding binding affinities and can guide further modifications to improve efficacy . The insights gained from these simulations are invaluable for rational drug design.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Anticancer Study (2022) | Demonstrated significant growth inhibition in SNB-19 and OVCAR-8 cell lines (PGIs up to 86%) | Potential for development as an anticancer agent |
| Antimicrobial Study (2020) | Showed effectiveness against multiple bacterial strains | Could lead to new antibiotic formulations |
| Molecular Docking Analysis (2023) | Identified strong binding interactions with target proteins involved in cancer metabolism | Supports further development based on computational predictions |
Chemical Reactions Analysis
Structural Analysis
This compound consists of a pyrazole ring linked to a propanamide moiety, which is further connected to an oxazepine ring via an ethyl chain. The presence of these heterocyclic rings suggests potential for various chemical reactions, including nucleophilic substitutions, ring-opening reactions, and interactions with biological targets.
Potential Chemical Reactions
Given the structure of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f] oxazepin-4(5H)-yl)ethyl)propanamide , several types of chemical reactions can be hypothesized:
-
Hydrolysis : The amide bond in the propanamide moiety could undergo hydrolysis under acidic or basic conditions, leading to the formation of a carboxylic acid and an amine.
-
Nucleophilic Substitution : The oxazepine ring might be susceptible to nucleophilic attack, potentially leading to ring-opening reactions.
-
Biological Interactions : The compound's heterocyclic structure suggests it could interact with enzymes or receptors, influencing various biochemical pathways.
Data on Similar Compounds
While specific data on 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f] oxazepin-4(5H)-yl)ethyl)propanamide is scarce, similar compounds provide insights into potential chemical behaviors:
| Compound | Reaction Type | Conditions | Outcome |
|---|---|---|---|
| Pyrazole Derivatives | Nucleophilic Substitution | Basic Conditions | Ring Opening or Substitution |
| Oxazepine Derivatives | Hydrolysis | Acidic Conditions | Ring Opening to Form Amides or Amines |
| Propanamide Derivatives | Hydrolysis | Basic Conditions | Formation of Carboxylic Acids and Amines |
Research Findings and Implications
Research on similar compounds indicates that their chemical reactivity is influenced by the presence of heterocyclic rings and functional groups. For instance, pyrazole rings are known for their ability to modulate enzyme activities, while oxazepine rings can participate in ring-opening reactions under appropriate conditions.
Given the complexity of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f] oxazepin-4(5H)-yl)ethyl)propanamide , its potential applications in medicinal chemistry could be significant, particularly if it exhibits therapeutic effects such as anti-inflammatory or antimicrobial activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Functional Comparisons
Key Observations:
The benzooxazepin moiety introduces conformational rigidity, contrasting with the flexible pyran ring in analogs.
Hydrogen Bonding: With five acceptors (amide carbonyl, oxazepin ketone, pyrazole N) and two donors (amide NH, oxazepin NH), the target compound surpasses classical benzodiazepines in H-bond capacity, suggesting stronger target engagement or crystal lattice stability .
Synthetic Routes : Similar to pyrazole-pyran derivatives , the target compound may be synthesized via nucleophilic substitution or cyclocondensation. However, the benzooxazepin component likely requires additional steps, such as ring-closing metathesis or ketone oxidation.
Research Findings and Challenges
- Crystallography : SHELX-based refinement would resolve the compound’s stereochemistry, particularly the oxazepin ring puckering and amide conformation. Hydrogen bond networks (e.g., N–H···O=C interactions) likely dominate crystal packing, as seen in related amide-containing pharmaceuticals .
- Solubility and Bioavailability : The propanamide linker may improve aqueous solubility compared to ester-linked analogs (e.g., compound 11b ), though the hydrophobic benzooxazepin ring could offset this advantage.
- Toxicity Considerations : The dimethylpyrazole group may reduce hepatotoxicity risks associated with traditional benzodiazepines, but in vitro cytotoxicity profiling is needed.
Q & A
Q. How can AI-driven platforms like COMSOL Multiphysics enhance reaction scale-up simulations for this compound?
- Methodological Answer : Implement AI-optimized CFD (computational fluid dynamics) to model:
- Mixing efficiency : Predict heat/mass transfer in batch reactors.
- Kinetic parameterization : Auto-calibrate Arrhenius equations using experimental rate data.
- Safety protocols : Simulate exothermic runaway scenarios .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
